N-(sec-butyl)-4-ethoxy-5-isopropyl-2-methylbenzenesulfonamide
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Overview
Description
N-(sec-butyl)-4-ethoxy-5-isopropyl-2-methylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a complex structure with multiple functional groups, including a sec-butyl group, an ethoxy group, an isopropyl group, and a methyl group attached to a benzenesulfonamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(sec-butyl)-4-ethoxy-5-isopropyl-2-methylbenzenesulfonamide typically involves multiple steps:
Formation of the Benzenesulfonamide Core: This can be achieved by sulfonation of a suitable aromatic compound, followed by amination.
Introduction of the sec-Butyl Group: This step involves the alkylation of the amine group with a sec-butyl halide under basic conditions.
Ethoxylation and Isopropylation: The ethoxy and isopropyl groups can be introduced through nucleophilic substitution reactions using appropriate alkyl halides and a strong base like sodium hydride.
Methylation: The final methyl group can be added via a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
N-(sec-butyl)-4-ethoxy-5-isopropyl-2-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert nitro groups to amines.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic ring and the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and hydrogen gas with a palladium catalyst are often used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(sec-butyl)-4-ethoxy-5-isopropyl-2-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein binding.
Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(sec-butyl)-4-ethoxy-5-isopropyl-2-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzyme activity. This can disrupt metabolic pathways and inhibit the growth of microorganisms.
Comparison with Similar Compounds
Similar Compounds
N-(sec-butyl)-4-ethoxy-5-isopropylbenzenesulfonamide: Lacks the methyl group, which may affect its binding affinity and activity.
N-(sec-butyl)-4-ethoxy-2-methylbenzenesulfonamide: Lacks the isopropyl group, which may alter its solubility and pharmacokinetics.
N-(sec-butyl)-5-isopropyl-2-methylbenzenesulfonamide: Lacks the ethoxy group, which may impact its chemical reactivity and stability.
Uniqueness
N-(sec-butyl)-4-ethoxy-5-isopropyl-2-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-butan-2-yl-4-ethoxy-2-methyl-5-propan-2-ylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO3S/c1-7-13(6)17-21(18,19)16-10-14(11(3)4)15(20-8-2)9-12(16)5/h9-11,13,17H,7-8H2,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPVXJKYNNZVMCK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NS(=O)(=O)C1=CC(=C(C=C1C)OCC)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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